3-[(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)methyl]benzonitrile
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Overview
Description
3-[(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)methyl]benzonitrile is a chemical compound with the molecular formula C15H10N2O2 It is known for its unique structure, which includes a benzoxazole ring fused with a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)methyl]benzonitrile typically involves the reaction of 2-aminophenol with benzoyl chloride to form 2-benzoxazolinone. This intermediate is then reacted with benzyl cyanide under specific conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally follows the same principles as laboratory methods, with optimizations for scale, yield, and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)methyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The benzoxazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Amino derivatives with the nitrile group reduced to an amine.
Substitution: Various substituted benzoxazole derivatives depending on the reagents used.
Scientific Research Applications
3-[(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)methyl]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-[(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)methyl]benzonitrile is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile
- 3-(2-Oxo-1,3-benzoxazol-3(2H)-yl)methyl]benzoic acid
- 2-Benzoxazolinone derivatives
Uniqueness
3-[(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)methyl]benzonitrile is unique due to its specific combination of a benzoxazole ring and a benzonitrile group. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
3-[(2-oxo-1,3-benzoxazol-3-yl)methyl]benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O2/c16-9-11-4-3-5-12(8-11)10-17-13-6-1-2-7-14(13)19-15(17)18/h1-8H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZGXPVQBWUZVQJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CC3=CC(=CC=C3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00372613 |
Source
|
Record name | 3-[(2-Oxo-1,3-benzoxazol-3(2H)-yl)methyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00372613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175277-77-7 |
Source
|
Record name | 3-[(2-Oxo-1,3-benzoxazol-3(2H)-yl)methyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00372613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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